[2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE
Overview
Description
[2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a phenoxy group attached to an acetonitrile moiety, and a tetrahydropyrimidine ring with acetyl and phenyl substituents. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.
Introduction of the Acetyl and Phenyl Groups: The acetyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Phenoxy Group: The phenoxy group is attached via a nucleophilic substitution reaction.
Formation of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and acetonitrile moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials science fields.
Mechanism of Action
The mechanism of action of [2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [2-(5-acetyl-2-oxo-6-methyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetonitrile
- [2-(5-acetyl-2-oxo-6-ethyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetonitrile
- [2-(5-acetyl-2-oxo-6-propyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetonitrile
Uniqueness
The uniqueness of [2-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)PHENOXY]METHYL CYANIDE lies in its specific structural features, such as the phenyl group attached to the tetrahydropyrimidine ring
Properties
IUPAC Name |
2-[2-(5-acetyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-13(24)17-18(14-7-3-2-4-8-14)22-20(25)23-19(17)15-9-5-6-10-16(15)26-12-11-21/h2-10,19H,12H2,1H3,(H2,22,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXMJVOSFDDVON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OCC#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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